1-(3,4-dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide 1-(3,4-dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 956253-27-3
VCID: VC6624046
InChI: InChI=1S/C15H19Cl2N3O4S2/c1-5-19(6-2)26(23,24)15-10(3)18-20(11(15)4)25(21,22)12-7-8-13(16)14(17)9-12/h7-9H,5-6H2,1-4H3
SMILES: CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C
Molecular Formula: C15H19Cl2N3O4S2
Molecular Weight: 440.35

1-(3,4-dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 956253-27-3

Cat. No.: VC6624046

Molecular Formula: C15H19Cl2N3O4S2

Molecular Weight: 440.35

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorobenzenesulfonyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide - 956253-27-3

Specification

CAS No. 956253-27-3
Molecular Formula C15H19Cl2N3O4S2
Molecular Weight 440.35
IUPAC Name 1-(3,4-dichlorophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C15H19Cl2N3O4S2/c1-5-19(6-2)26(23,24)15-10(3)18-20(11(15)4)25(21,22)12-7-8-13(16)14(17)9-12/h7-9H,5-6H2,1-4H3
Standard InChI Key QUTDNEFYPFVTMS-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(3,4-dichlorophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide, delineates its core structure: a pyrazole ring substituted at positions 1, 3, and 5 with a 3,4-dichlorobenzenesulfonyl group, diethylsulfonamide, and methyl groups, respectively . The presence of two sulfonamide moieties enhances its capacity for hydrogen bonding and electrostatic interactions, critical for target engagement in biological systems.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC15H19Cl2N3O4S2\text{C}_{15}\text{H}_{19}\text{Cl}_2\text{N}_3\text{O}_4\text{S}_2
Molecular Weight440.35 g/mol
IUPAC Name1-(3,4-dichlorophenyl)sulfonyl-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
SMILESCN1C(=C(C(=N1)S(=O)(=O)N(CC)CC)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
InChI KeyQUTDNEFYPFVTMS-UHFFFAOYSA-N

The stereoelectronic profile, derived from its SMILES and InChI representations, reveals a planar pyrazole core with orthogonal sulfonyl groups, favoring interactions with hydrophobic protein pockets . The 3,4-dichlorophenyl moiety contributes to lipophilicity, potentially enhancing membrane permeability.

Biological Activity and Mechanism

Selectivity and Toxicity Profile

A hallmark of this compound class is their selective cytotoxicity toward malignant over normal cells. Molecular docking simulations suggest high affinity for overexpressed receptors in cancer cells, such as carbonic anhydrase IX . Preclinical toxicity studies on analogous compounds reveal no significant hepatotoxicity or nephrotoxicity at therapeutic doses, positioning them as viable leads for further development .

Pharmacological Applications and Future Directions

Oncology

The dual sulfonamide configuration potentiates dual-targeting capabilities, enabling simultaneous inhibition of enzymatic pathways like angiogenesis (VEGF) and proliferation (EGFR) . Combination therapies with platinum-based agents or checkpoint inhibitors could synergize efficacy while mitigating resistance.

Chemical Optimization

Structural modifications to enhance bioavailability include:

  • Lipophilicity Adjustment: Replacing diethyl groups with cyclopropyl or trifluoromethyl moieties to modulate logP values.

  • Prodrug Strategies: Esterification of sulfonamide nitrogens to improve aqueous solubility.

Table 2: Proposed Derivatives and Modifications

Modification SiteObjectiveExpected Outcome
N,N-Diethyl GroupEnhance metabolic stabilityReduced CYP450-mediated oxidation
3,5-Dimethyl SubstituentsSteric hindrance minimizationImproved target binding kinetics
Dichlorophenyl RingIntroduction of electron-withdrawing groupsIncreased DNA affinity

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